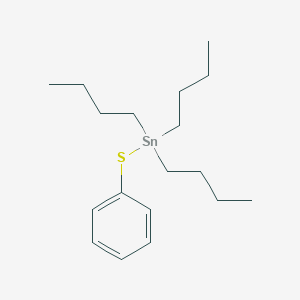

Phenylthiotri-n-butyltin

Description

Historical Trajectory and Foundational Developments in Organotin Chemistry

The field of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. lupinepublishers.comlupinepublishers.com A pivotal moment in the field's development was the discovery of the Grignard reagents, which provided a versatile method for creating tin-carbon bonds. lupinepublishers.comlupinepublishers.com The industrial significance of organotin compounds surged in the 1940s with their application as stabilizers for polyvinyl chloride (PVC). lupinepublishers.comlupinepublishers.com

The 1950s marked a period of rapid expansion in organotin chemistry, largely driven by the work of van der Kerk and his colleagues, who uncovered the biocidal properties of triorganotin compounds. lupinepublishers.comlupinepublishers.com This discovery opened up new applications in agriculture and as wood preservatives. lupinepublishers.comlupinepublishers.com The synthesis of organotin thiolates, the class of compounds to which Phenylthiotri-n-butyltin belongs, was developed to create effective stabilizers for PVC. The first patents for the synthesis of organyl(organylthio)stannanes through the reaction of organotin halides with mercaptans were issued between 1953 and 1956. scispace.com

A significant advancement in the understanding of organotin compounds came in the early 1960s with the discovery that the tin atom could have a coordination number greater than four. The characterization of a five-coordinate triorganotin halide complex was a landmark finding that expanded the known structural possibilities for these compounds. lupinepublishers.comlupinepublishers.com

Structural Classification and Nomenclature of Thiolate-Bridged Organotin Compounds

Organotin compounds are broadly classified based on the number of organic groups attached to the tin atom, leading to mono-, di-, tri-, and tetraorganotin compounds. researchgate.net this compound falls into the category of triorganotin compounds, with the general formula R₃SnX, where R is an organic group and X is an anionic substituent. lupinepublishers.comresearchgate.net

The nomenclature for these compounds follows standard IUPAC guidelines. For this compound, the IUPAC name is tributyl(phenylthio)stannane. guidechem.com The term "thiolate" refers to the sulfur-containing ligand (phenylthio group in this case) bonded to the tin atom. While this compound itself is a monomeric species, the broader class of organotin thiolates can form bridged structures. In these structures, the thiolate group can act as a bridging ligand between two or more tin centers, leading to the formation of dimers, polymers, or macrocycles.

The geometry around the tin atom in triorganotin compounds like this compound is typically tetrahedral. However, the tin atom can expand its coordination sphere to become five- or six-coordinate, particularly in the presence of coordinating solvents or ligands. This can lead to trigonal bipyramidal or octahedral geometries, respectively.

Academic Significance and Research Relevance of this compound

The academic interest in this compound stems from its diverse reactivity and potential applications in various fields of chemical research.

Detailed Research Findings

Research has shown that this compound serves as a valuable reagent in organic synthesis. It can act as a radical reducing agent due to the relatively weak tin-hydrogen bond that can be formed in situ. It also participates in substitution and intramolecular radical cyclization reactions.

In the realm of medicinal chemistry, organotin compounds, including those with Sn-S bonds, are being investigated as potential therapeutic agents. Studies have demonstrated that organotin complexes can exhibit significant cytotoxic effects against various cancer cell lines, in some cases exceeding the efficacy of established drugs like cisplatin. benthamdirect.comnih.gov The mechanism of this activity is thought to involve disruption of cellular membranes and interference with metabolic processes, such as glucose uptake. Furthermore, some organotin compounds have shown antimicrobial properties.

The phenylthio group in this compound imparts specific properties to the molecule. It enhances the thermal stability compared to related compounds with chloride or acetate (B1210297) groups, which is attributed to the strong Sn-S bond and the shielding effect of the aromatic ring. Its solubility in non-polar solvents is also a notable characteristic.

Below is a data table summarizing some of the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂SSn | guidechem.com |

| Molecular Weight | 399.22 g/mol | guidechem.com |

| Melting Point | 78–82 °C | |

| Solubility | Soluble in CHCl₃, CCl₄ | |

| ¹H NMR (CDCl₃) | δ 0.8–1.6 (m, butyl CH₂/CH₃), 7.2–7.4 (m, phenyl H) | |

| ¹¹⁹Sn NMR | δ 80–90 ppm | |

| IR (Sn-S bond) | 540–560 cm⁻¹ |

Overview of Current Research Frontiers and Prospective Avenues for this compound

Current research on this compound and related organotin thiolates is largely focused on their potential applications in medicinal chemistry and materials science.

The development of novel anticancer agents remains a primary research frontier. Scientists are exploring the synthesis of new organotin complexes with enhanced cytotoxicity towards cancer cells and reduced toxicity towards healthy cells. benthamdirect.comnih.govnih.gov The goal is to design compounds that can be targeted to specific tumors and overcome the drug resistance issues associated with existing platinum-based therapies. benthamdirect.comnih.gov Future research will likely involve more extensive in vivo studies and clinical trials to evaluate the therapeutic potential of these compounds. bsmiab.org

In materials science, there is growing interest in the use of organotin compounds as precursors for the synthesis of advanced materials. For instance, this compound has been investigated for its potential use in the production of materials for light-emitting diodes (LEDs). The unique properties of organotin compounds make them suitable for creating thin films and other components for electronic applications.

Further research is also needed to fully understand the environmental fate and impact of this compound. While its lower water solubility may reduce bioaccumulation compared to more polar organotin compounds, comprehensive studies are necessary to ensure its safe and sustainable use.

Structure

2D Structure

Properties

IUPAC Name |

tributyl(phenylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZSLBCRQNKUPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309072 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17314-33-9 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17314-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(phenylsulfanyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of Phenylthiotri N Butyltin

Electronic and Steric Factors Governing Organotin Thiolate Reactivity

The reactivity of Phenylthiotri-n-butyltin is significantly influenced by the electronic properties of the phenylthio and tri-n-butyltin moieties, as well as the steric hindrance imposed by the bulky n-butyl groups. The tri-n-butyltin group is generally considered to be electron-donating, which increases the electron density on the tin atom. This, in turn, influences the polarity and reactivity of the Sn-S bond.

The phenylthio group, on the other hand, can modulate the electronic character of the sulfur atom. The phenyl ring can participate in resonance, and its electronic properties can be further tuned by substituents on the ring. For instance, electron-withdrawing groups on the phenyl ring would make the sulfur atom less nucleophilic, while electron-donating groups would have the opposite effect.

Sterically, the three n-butyl groups attached to the tin atom create a congested environment. This steric bulk can hinder the approach of reactants to the tin center, thereby influencing the rates and pathways of reactions. For example, in nucleophilic substitution reactions at the tin atom, the bulky butyl groups may favor a dissociative mechanism over an associative one.

Table 1: Influence of Electronic and Steric Factors on Reactivity

| Factor | Influence on this compound | Consequence for Reactivity |

| Electronic | Tri-n-butyltin group is electron-donating. | Increases electron density on tin, affecting Sn-S bond polarity. |

| Phenylthio group's electronics can be tuned. | Modulates the nucleophilicity of the sulfur atom. | |

| Steric | Bulky n-butyl groups. | Hinders access to the tin center, potentially favoring dissociative reaction mechanisms. |

Investigation of the Sn-S Bond in Chemical Transformations

The tin-sulfur (Sn-S) bond is central to the chemical reactivity of this compound. This bond is relatively weak and polar, making it susceptible to cleavage under various conditions. The nature of the Sn-S bond allows it to participate in both homolytic (radical) and heterolytic (ionic) cleavage pathways.

Homolytic cleavage of the Sn-S bond can be initiated by heat or light, leading to the formation of a tributyltin radical (Bu₃Sn•) and a phenylthio radical (PhS•). The tributyltin radical is a key intermediate in many radical reactions, such as reductions and additions to unsaturated bonds.

Heterolytic cleavage, on the other hand, can occur through reaction with electrophiles or nucleophiles. Electrophiles will typically attack the more electron-rich sulfur atom, while nucleophiles may attack the electrophilic tin center. The ease of this cleavage is influenced by the solvent polarity and the nature of the attacking species.

Ligand Exchange Dynamics and Thiolate Transfer Reactions

This compound can undergo ligand exchange reactions, where the phenylthio group is replaced by another ligand. These reactions are important for the synthesis of other organotin compounds. The dynamics of this exchange are influenced by the strength of the incoming ligand's bond to tin and the stability of the leaving phenylthiolate group.

Thiolate transfer reactions are a key aspect of the chemistry of this compound. It can act as a thiolate transfer agent, delivering the phenylthio group to other substrates. This reactivity is exploited in organic synthesis for the formation of new carbon-sulfur bonds. The mechanism of these transfer reactions can be complex, potentially involving associative or dissociative pathways. Kinetic studies of related thiolate exchange reactions on metal centers suggest that the rates can be influenced by the concentration of the exchanging ligands and the nature of the solvent.

Electrophilic and Nucleophilic Interactions of this compound

As a molecule with a polar Sn-S bond and lone pairs of electrons on the sulfur atom, this compound can interact with both electrophiles and nucleophiles.

Electrophilic Interactions: The sulfur atom in the phenylthio group is a site of high electron density and can act as a nucleophile, reacting with various electrophiles. For example, it can be alkylated by alkyl halides, leading to the formation of a sulfonium (B1226848) salt. The tin center, being a Lewis acid, can also coordinate to Lewis bases.

Nucleophilic Interactions: The tin atom in this compound is electrophilic and can be attacked by nucleophiles. This can lead to the displacement of the phenylthiolate anion. The reactivity towards nucleophiles is tempered by the steric hindrance of the n-butyl groups. Stronger nucleophiles are generally required to effect this transformation. Kinetic and equilibrium studies of the reactions of thiolate ions with aromatic compounds indicate that the reactivity is highly dependent on the nature of the nucleophile and the substrate. rsc.org

Thermal and Photolytic Decomposition Pathways in Controlled Environments

Under controlled conditions, this compound can undergo decomposition through thermal or photolytic pathways.

Thermal Decomposition: When heated, this compound can decompose via homolytic cleavage of the Sn-S and Sn-C bonds. The initial step is likely the cleavage of the weaker Sn-S bond. The subsequent reactions of the resulting radicals can lead to a complex mixture of products. The decomposition of other organotin compounds, such as tetramethyltin, has been studied by mass spectrometry, revealing fragmentation patterns that involve the loss of alkyl groups and the formation of various tin-containing ions. nih.gov

Photolytic Decomposition: Exposure to ultraviolet (UV) light can also induce the decomposition of this compound. The energy from the photons can promote the homolytic cleavage of the Sn-S bond, generating tributyltin and phenylthio radicals. The subsequent reactions of these radicals will determine the final product distribution. The photochemical cleavage of C-Sn bonds in other organostannanes has been shown to proceed via a single electron transfer process, which could be a relevant pathway for Sn-S bond cleavage as well. nih.gov The degradation of tributyltin compounds in the environment is known to proceed through the stepwise loss of butyl groups, eventually leading to inorganic tin. nih.gov

Table 2: Decomposition Pathways of this compound

| Decomposition Pathway | Initiator | Primary Products | Subsequent Reactions |

| Thermal | Heat | Tributyltin radical (Bu₃Sn•), Phenylthio radical (PhS•) | Radical recombination, disproportionation, and fragmentation. |

| Photolytic | UV Light | Tributyltin radical (Bu₃Sn•), Phenylthio radical (PhS•) | Similar to thermal decomposition, with potential for further photo-induced reactions. |

Catalytic Applications of Phenylthiotri N Butyltin in Synthetic Chemistry

Phenylthiotri-n-butyltin as a Catalyst Precursor in Organic Transformations

This compound serves as a versatile precursor for generating catalytically active species in several organic reactions. Its primary role in this context is often to initiate radical processes or to act as a precursor for other organotin derivatives. The relatively weak tin-sulfur bond can be cleaved under specific conditions to generate either a phenylthiyl radical or a tributyltin radical, which can then propagate a desired chemical transformation.

The compound is particularly noted for its application in:

Radical Reductions: It can function as a radical reducing agent, facilitating the reduction of various organic functional groups.

Deoxygenation Reactions: It is employed in the removal of oxygen from certain organic substrates.

In industrial chemistry, this compound acts as an intermediate or precursor for the synthesis of other specialized organotin compounds. Its thermal stability and solubility in organic solvents make it a convenient starting material for these processes. The synthesis of this compound itself typically involves the reaction of tri-n-butyltin chloride with a phenylthiol source.

Catalysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. Organotin reagents, such as analogues of this compound, are central to the Stille coupling reaction.

The Stille reaction couples an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The catalytic cycle, which would involve an analogue of this compound (R-Sn(Bu)₃), proceeds through three fundamental steps:

Oxidative Addition: A palladium(0) catalyst (1) reacts with the organic halide (R¹-X) to form a palladium(II) intermediate (2). wikipedia.orglibretexts.org This step increases the oxidation state of the palladium center.

Transmetalation: This is the key step where the organostannane transfers its organic group (R²) to the palladium(II) complex. wikipedia.orgcore.ac.uk The organotin compound, such as an analogue of this compound, coordinates to the palladium, forming a transition state that allows for the exchange of the halide on the palladium with the organic group from the tin reagent. This forms a new palladium(II) species (5) and a tri-n-butyltin halide byproduct. wikipedia.orglibretexts.org The transmetalation step is often the rate-determining step of the reaction. scribd.com The mechanism can proceed through either an associative pathway with a cyclic transition state or an open pathway, depending on the substrates and conditions. wikipedia.orgcore.ac.uk

Reductive Elimination: The final step involves the elimination of the newly formed carbon-carbon bond (R¹-R²) from the palladium complex (5), which regenerates the active palladium(0) catalyst (1), allowing the cycle to continue. wikipedia.orglibretexts.org

The bulky tri-n-butyl groups on the tin atom, as found in this compound analogues, can influence the reaction rates and the stability of the intermediates.

Table 1: General Catalytic Cycle of the Stille Coupling Reaction

| Step | Description | Reactants | Products |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the R¹-X bond. | Pd(0) catalyst, R¹-X | R¹-Pd(II)-X complex |

| 2. Transmetalation | The organostannane transfers an organic group to the Pd complex. | R¹-Pd(II)-X, R²-Sn(Bu)₃ | R¹-Pd(II)-R² complex, X-Sn(Bu)₃ |

| 3. Reductive Elimination | The two organic groups are coupled and leave the Pd center. | R¹-Pd(II)-R² complex | R¹-R², Pd(0) catalyst |

The principles of palladium catalysis extend beyond the Stille reaction. While this compound is primarily associated with Stille-type chemistry, the broader class of palladium-catalyzed reactions demonstrates the versatility of organometallic reagents. For instance, catalyst systems involving palladium and bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, have been developed that are highly active for several cross-coupling reactions, including: nih.gov

Suzuki Coupling: Couples an organoboron compound with an organic halide.

Negishi Coupling: Uses an organozinc reagent. nih.gov

Heck Reaction: Forms a C-C bond between an alkene and an aryl halide. nih.gov

These reactions share mechanistic similarities with the Stille reaction, such as the oxidative addition and reductive elimination steps. The primary difference lies in the transmetalation partner. The development of ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has enabled these reactions to proceed under milder conditions and with a broader range of substrates, including challenging aryl chlorides. nih.gov

Applications in Hydrosilylation and Hydroselenation Reactions

The application of this compound specifically in hydrosilylation and hydroselenation is not extensively documented in the literature. Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a significant industrial process, often catalyzed by platinum complexes. beilstein-journals.org However, copper complexes with N-heterocyclic carbene (NHC) ligands have also been shown to be effective catalysts for the hydrosilylation of carbonyl compounds to form silyl (B83357) ethers. beilstein-journals.org

Given that this compound can engage in substitution reactions with selenides, a potential, though less explored, application could be in hydroselenation reactions. This would likely involve the catalytic addition of an H-Se bond to an unsaturated substrate. The development of such a catalytic system would require further research to establish its efficacy and mechanism.

Catalytic Roles in Polymerization Chemistry and Material Science

This compound and related organotin compounds have roles in polymer science, both as catalysts or initiators and as stabilizers in final polymer products. Its utility extends to the fabrication of materials for electronic applications.

The compound's ability to generate radicals upon cleavage makes it a potential initiator for radical polymerization. nih.gov This type of polymerization proceeds via a chain reaction involving radical species and is a fundamental method for producing a wide array of polymers. nih.govbeilstein-journals.org

Furthermore, the "thio" component of this compound suggests a connection to thiol-ene chemistry. The thiol-ene reaction is a highly efficient "click chemistry" process that involves the radical-mediated addition of a thiol to a carbon-carbon double bond. beilstein-journals.orgrsc.org This method is used for polymer synthesis and modification. This compound could potentially serve as a source of thiyl radicals or as a reagent in such polymerization systems.

In materials science, organotin compounds are used in thin-film deposition processes. This suggests a role for this compound as a precursor for creating tin-containing layers for electronic or optical devices. Additionally, azomethine compounds, which can be synthesized and subsequently polymerized through oxidative processes, represent another class of materials where catalytic principles are applied to create polymers with conjugated systems for electroactive applications. scirp.org

Table 2: Potential Roles of this compound in Polymer Chemistry

| Polymerization Method | Potential Role of this compound | Resulting Material/Application |

| Radical Polymerization | Radical initiator precursor. | Commodity and specialty polymers. |

| Thiol-ene Chemistry | Source of thiyl radicals or thiol-functionalized reagent. | Crosslinked networks, functional polymers. beilstein-journals.org |

| Material Synthesis | Precursor for tin-containing thin films. | Electronic components, optical coatings. |

Development of Heterogeneous Catalytic Systems Incorporating this compound

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. nih.gov There is growing interest in immobilizing homogeneous catalysts onto solid supports to create robust heterogeneous systems. upv.es

While this compound is typically used as a homogeneous catalyst or reagent, it could be incorporated into a heterogeneous system. General strategies for this include:

Anchoring to a Support: The phenyl group or the butyl chains of the molecule could be chemically modified with functional groups that allow it to be covalently attached to a solid support like silica, a polymer resin, or a metal-organic framework (MOF).

Use as a Precursor for Supported Nanoparticles: The compound could be decomposed on a support material to generate tin-based nanoparticles, which could then act as the heterogeneous catalyst. MOFs are particularly interesting as templates or precursors for creating well-defined catalytic materials. rsc.org

Developing a heterogeneous version of a this compound-based catalytic system would combine its specific reactivity with the process advantages of heterogeneous catalysis, making it more suitable for large-scale industrial applications. rsc.org

Advanced Spectroscopic and Structural Characterization of Phenylthiotri N Butyltin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Phenylthiotri-n-butyltin in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Studies of Organic Ligands

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are instrumental in characterizing the organic ligands—the phenyl and n-butyl groups—attached to the tin atom.

In the ¹H NMR spectrum of this compound, the protons of the n-butyl groups typically appear as a complex multiplet in the upfield region, generally between δ 0.8 and 1.6 ppm. The protons of the phenyl group are observed further downfield, usually in the range of δ 7.2–7.4 ppm as a multiplet. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, confirming the ratio of butyl to phenyl protons.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the different carbon atoms in the n-butyl and phenyl groups. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. bhu.ac.in For instance, the carbon atoms of the butyl chains directly attached to the tin atom will have a characteristic chemical shift, as will the aromatic carbons of the phenyl ring.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Chemical Shift (ppm) | Multiplicity |

| n-Butyl (CH₃) | ¹H | ~0.9 | Triplet |

| n-Butyl (CH₂) | ¹H | ~1.2-1.6 | Multiplet |

| Phenyl | ¹H | ~7.2-7.4 | Multiplet |

| n-Butyl (CH₃) | ¹³C | ~13-14 | - |

| n-Butyl (CH₂) | ¹³C | ~27-30 | - |

| Phenyl (ipso) | ¹³C | ~135-140 | - |

| Phenyl | ¹³C | ~125-135 | - |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Environment Analysis

¹¹⁹Sn NMR spectroscopy is a powerful and direct probe of the chemical environment around the tin atom. academie-sciences.fr Tin has three naturally occurring spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and abundance. academie-sciences.frhuji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the ¹¹⁹Sn NMR chemical shift is typically observed in the range of δ 80–90 ppm, which is characteristic of trialkyltin sulfides. This value provides crucial information about the coordination number and geometry of the tin center. Changes in the coordination environment, for example, through solvent interaction or the formation of adducts, can lead to significant shifts in the ¹¹⁹Sn resonance. unipa.itrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding within this compound. rsc.orgmt.com These methods are complementary, as some vibrational modes may be more active in one technique than the other. chemrxiv.org

The IR spectrum of this compound displays characteristic absorption bands. A key feature is the Sn-S stretching vibration, which typically appears in the region of 540–560 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are observed at higher frequencies, generally between 3050 and 3100 cm⁻¹. The various C-H stretching and bending vibrations of the n-butyl groups also give rise to a series of absorptions in the fingerprint region.

Raman spectroscopy provides complementary information. For instance, the symmetric vibrations of the Sn-C bonds and the phenyl ring are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. faccts.denepjol.info

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | IR | 3050–3100 |

| Aliphatic C-H Stretch | IR | 2850–2960 |

| Sn-S Stretch | IR | 540–560 |

| Phenyl Ring Vibrations | Raman | 1000-1600 |

| Sn-C Symmetric Stretch | Raman | 450-550 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular mass of this compound and for studying its fragmentation pathways. msu.edu In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight.

The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways involve the loss of butyl and phenylthio radicals. The sequential loss of butyl groups from the tin atom is a characteristic feature of tributyltin compounds. nist.gov The detection of fragment ions corresponding to [M-Bu]⁺, [M-2Bu]⁺, and [M-3Bu]⁺, as well as ions resulting from the cleavage of the Sn-S bond, helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. rsc.org

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architectures

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. wiley-vch.de In the context of this compound, EPR spectroscopy would be applicable if the compound were to participate in reactions that generate radical intermediates. rsc.orgu-tokyo.ac.jp For instance, under certain conditions, homolytic cleavage of the Sn-S or Sn-C bonds could produce radical species. uantwerpen.benih.gov

If radical intermediates are formed, EPR spectroscopy could provide valuable information about their identity and structure through the analysis of the g-value and hyperfine coupling constants. u-tokyo.ac.jp However, for the stable, diamagnetic this compound molecule itself, there would be no EPR signal. The application of this technique is therefore contingent on the specific chemical reactivity being investigated.

Environmental Fate and Degradation Dynamics of Phenylthiotri N Butyltin

Transport and Distribution Mechanisms of Organotin Compounds in Environmental Compartments

Organotin compounds, including Phenylthiotri-n-butyltin, exhibit complex transport and distribution patterns in the environment. Their fate is largely governed by their physicochemical properties and the characteristics of the environmental compartment they enter. A significant portion of organotin contaminants tends to associate with the clay fraction of particulate matter. dergipark.org.tr This adsorption to particulate matter is a key mechanism controlling their distribution. dergipark.org.tr

Once introduced into aquatic systems, organotins can be transported over long distances, associated with particulate matter. acs.org This is particularly evident in the contamination of deep-sea environments, far from direct sources of pollution. acs.org The concentration of these compounds and their tendency to adsorb to sediment are influenced by factors such as particle concentration and salinity. dergipark.org.tr Notably, organic matter adsorbed to mineral particles and particulate organic matter itself strongly influences the adsorption of tributyltin (TBT), a related and well-studied organotin, to sediment. dergipark.org.tr This process is a critical determinant in the fate of TBT in aquatic ecosystems. dergipark.org.tr

Sediments often act as a sink for these toxic contaminants. dergipark.org.tr In waters with high levels of suspended solids, organotins are predominantly found associated with this particulate matter. dergipark.org.tr This association has significant implications for benthic organisms and filter-feeding organisms, which can ingest these contaminated particles. dergipark.org.tr Consequently, organotin compounds can accumulate in the tissues of these organisms, with the level of accumulation often proportional to the concentration in the surrounding environment. dergipark.org.tr It is important to recognize that sediments are not the final destination for these pollutants but can act as a renewable source, releasing them back into the water column over time. dergipark.org.tr

The formation of volatile organotin compounds through natural alkylation processes can lead to their exchange between sediment, water, the atmosphere, and biota. vliz.be

Abiotic Degradation Pathways of this compound

The breakdown of this compound in the environment can occur through non-biological processes, primarily driven by light and chemical reactions.

Photochemical Degradation Processes and Kinetics

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of many organic compounds in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds and the transformation of the parent compound. nih.govmdpi.com The rate and extent of photochemical degradation are influenced by several factors, including the intensity of light, the presence of other substances in the water that can absorb light or produce reactive species, and the chemical structure of the compound itself. nih.govchemrxiv.org

For organotin compounds, photodegradation can proceed through the cleavage of the tin-carbon or tin-sulfur bonds. The presence of a phenylthio group in this compound introduces an aromatic chromophore, which can influence its light-absorbing properties and, consequently, its susceptibility to photodegradation. nih.gov The kinetics of photodegradation often follow first-order or pseudo-first-order models, where the rate of degradation is proportional to the concentration of the compound. researchgate.net

Chemical Hydrolysis and Oxidation Mechanisms

This compound can also undergo chemical degradation through hydrolysis and oxidation. Hydrolysis is a reaction with water that can lead to the cleavage of the tin-sulfur bond. The hydrolytic stability of this compound is reported to be greater than that of tributyltin chloride, with a half-life of 48 hours at pH 7. This increased stability is attributed to the electron-withdrawing nature of the phenylthio group, which stabilizes the tin-carbon bonds. The rate of hydrolysis can be influenced by the pH of the surrounding water. rsc.orgcopernicus.org

Oxidation, the second most common degradation pathway for many organic chemicals after hydrolysis, is a more complex process that can generate a variety of degradation products. nih.gov Oxidation can be initiated by reactive oxygen species present in the environment. nih.gov For organosulfur compounds, oxidation can occur at the sulfur atom, potentially forming sulfoxides and sulfones. nih.gov

Biotic Degradation Mechanisms and Microbial Transformations

Microorganisms play a crucial role in the breakdown of organotin compounds in the environment through various metabolic processes.

Microbial Debutyllation and Dephenylation Processes

The primary biotic degradation pathway for tributyltin compounds is the sequential removal of the butyl groups from the tin atom, a process known as debutylation. nih.gov This process is also expected to be a key degradation mechanism for this compound. Similarly, the cleavage of the phenyl group, or dephenylation, can also occur. These reactions are typically mediated by microbial enzymes. nih.govnih.gov Studies on related organotin compounds have shown that the degradation rate is dependent on the degree of substitution, with less substituted compounds being more persistent. nih.gov For instance, the half-life of triphenyltin (B1233371) (TPhT) in soil has been observed to be shorter than that of its degradation products. nih.gov

The degradation of tributyltin (TBT) in sediments has been shown to be a first-order process. researchgate.net The rate of this degradation can be influenced by environmental conditions and the presence of specific microbial communities. researchgate.net

Identification of Biodegradation Products and Metabolites

The microbial degradation of this compound is expected to yield a series of less substituted organotin compounds. The stepwise debutylation would lead to the formation of dibutylphenyltin, followed by monobutylphenyltin, and ultimately inorganic tin. Similarly, dephenylation would result in tributyltin.

The degradation of tributyltin is known to produce dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) as major metabolites. nih.gov In a parallel fashion, the degradation of triphenyltin (TPhT) can directly lead to monophenyltin (MPhT). nih.gov Therefore, the biodegradation of this compound would likely result in a mixture of these and other intermediate metabolites. The identification of these degradation products is essential for a complete understanding of the environmental fate and potential toxicity of the parent compound, as some metabolites can be more toxic than the original substance. nih.gov

Kinetic Modeling of this compound Degradation in Environmental Matrices

Half-Life Determination in Soil and Sediment Systems

The persistence of an organotin compound in the environment is quantified by its half-life (t½), which is the time required for its concentration to decrease by half. The half-life of organotins is highly dependent on the specific compound and the environmental conditions.

Studies have shown that the degree of substitution on the tin atom significantly influences the degradation rate. Generally, less substituted organotins are more persistent. researchgate.netnih.gov For example, in one study, the half-lives of various organotins in sandy soil ranged from 24 days for triphenyltin (TPhT) to 220 days for monobutyltin (MBT). researchgate.netnih.gov In forest soils, the half-lives of methyltin and butyltin compounds have been estimated to range from six months to as long as 15 years. researchgate.net The persistence of tributyltin (TBT) is also noted to increase when it is associated with paint particles. elixirpublishers.com In anoxic sediments, the half-life of TBT has been estimated to be approximately 87 years. panda.org

Interactive Data Table: Half-Lives of Selected Organotin Compounds in Soil

| Compound | Half-Life (days) | Soil Type | Reference |

| Triphenyltin (TPhT) | 24 | Sandy Soil | researchgate.netnih.gov |

| Tributyltin (TBT) | Not specified | Sandy Soil | researchgate.netnih.gov |

| Monobutyltin (MBT) | 220 | Sandy Soil | researchgate.netnih.gov |

| Dialkyltins | ~120-150 | Not specified | researchgate.net |

| Methyltins and Butyltins | 182 - 5475 (0.5-15 years) | Forest Soils | researchgate.net |

Influence of Environmental Variables (e.g., pH, Temperature, Redox Potential) on Degradation Rates

Environmental factors play a crucial role in determining the rate at which organotin compounds degrade. These variables can affect both biotic and abiotic degradation pathways.

pH: The acidity or alkalinity of the medium can influence chemical reactions. However, for some organotins, the effect of pH on degradation may be limited within certain ranges. For instance, one study found that within a pH range of 4.3 to 5.7, there was no significant influence on the degradation of butyltin and phenyltin compounds in soil under the tested conditions. researchgate.netnih.gov In other contexts, such as photocatalytic oxidation, pH can be a critical factor. For example, the degradation of certain organic compounds is optimized at a specific pH, as the surface charge of the catalyst and the compound itself can be pH-dependent, affecting adsorption and subsequent reaction. mdpi.com

Temperature: Temperature generally has a direct relationship with reaction rates, including degradation processes. An increase in temperature typically enhances the rate of chemical and biological degradation, up to an optimal point for microbial activity. For example, in indigo (B80030) dyeing processes, the reducing power of certain agents improves with an increase in temperature from 40 to 70°C. researchgate.net Conversely, degradation efficiency can decrease if the temperature exceeds an optimum, potentially due to weakened intermolecular attractions. utadeo.edu.co

Redox Potential: The redox potential of the environment, which indicates its tendency to accept or donate electrons, is a key factor in the degradation of many pollutants. It influences the types of microbial metabolism that can occur (aerobic vs. anaerobic) and the stability of chemical species. For instance, the degradation of certain compounds is influenced by the redox potential difference between the compound and a catalyst. nih.gov In sediments, the redox conditions are a major determinant of the fate of organotin compounds, with anoxic (low redox potential) conditions often leading to much slower degradation. panda.org

Bioaccumulation and Biotransformation of Organotin Compounds in Environmental Systems (focused on chemical fate)

Organotin compounds are known for their potential to bioaccumulate in living organisms, meaning they are taken up faster than they are eliminated. elixirpublishers.com This process can lead to the magnification of their concentrations through the food chain (biomagnification). oup.com

The primary routes of uptake for aquatic organisms are direct absorption from the water across gills and ingestion of contaminated food. oup.com Once absorbed, organotins can be distributed to various tissues. For example, studies with mud crabs have shown that bis(tributyltin) oxide (TBTO) accumulates in the hepatopancreas primarily through dietary uptake, while direct uptake from water leads to accumulation in the gills. oup.com Similarly, marine mammals and birds can accumulate high levels of organotins in their tissues. elixirpublishers.com

Biotransformation is the process by which organisms chemically alter foreign compounds. For organotins, this often involves the enzymatic removal of organic groups from the tin atom, a process known as dealkylation or dearylation. mdpi.com For tributyltin (TBT), biotransformation typically proceeds by sequential debutylation to dibutyltin (DBT) and then monobutyltin (MBT), which are generally less toxic. mdpi.com However, the rate and pathway of biotransformation can vary significantly between species and compounds. For instance, in the common whelk (Buccinum undatum), tissue concentrations of butyltins were found in the order of DBT > MBT > TBT, indicating active biotransformation of TBT. researchgate.net In contrast, for phenyltins in the same organism, triphenyltin (TPT) levels were higher than its degradation products, suggesting that biotransformation may be slower for phenyltin compounds compared to butyltins. researchgate.net

The efficiency of these biotransformation processes influences the tissue retention and ultimate environmental fate of these compounds. elixirpublishers.com Some organisms possess efficient enzymatic mechanisms that allow them to degrade or eliminate organotins, mitigating the effects of bioaccumulation. elixirpublishers.com

Interactive Data Table: Bioaccumulation and Biotransformation of Organotins

| Organism | Organotin Compound(s) | Key Finding | Reference |

| Red Sea Bream (Pagrus major) | TBT, TPT | TPT compounds are more easily accumulated by dietary uptake than TBT compounds. | oup.com |

| Common Whelk (Buccinum undatum) | Butyltins, Phenyltins | Biotransformation appears slower for phenyltins compared to butyltins. | researchgate.net |

| Marbled Electric Ray (Torpedo marmorata) | TBT, DBT, MBT | Accumulation of TBT and DBT was related to proximity to pollution sources like shipyards. | nih.gov |

| Aquatic Species (General) | Organotins | High bioaccumulation potential, but some species have efficient enzymatic degradation mechanisms. | elixirpublishers.com |

Academic Research on Remediation and Mitigation Strategies for Organotin Contamination

Given the persistence and toxicity of organotin compounds, significant research has been dedicated to developing effective remediation and mitigation strategies for contaminated environments. researchgate.net These strategies can be broadly categorized into physicochemical and biological approaches.

Physicochemical Remediation: These methods aim to remove, destroy, or immobilize contaminants through physical and chemical means.

Chemical Stabilization: This technique involves adding amendments to contaminated soil or sediment to immobilize pollutants, reducing their bioavailability and mobility. chalmers.se Research has explored the use of materials like nanoscale zero-valent iron (nZVI), which can enhance the degradation of organotins. chalmers.se The use of waste products from mining, such as dunite and coal tailings, is also being investigated as a cost-effective and circular economy-based approach to stabilization. chalmers.se

Physical Separation: Techniques like soil washing, grain-size separation, and magnetic separation can be used to isolate the most contaminated fractions of sediment. chalmers.se This reduces the total volume of material that requires further treatment or disposal in specialized landfills. chalmers.se

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis, generate highly reactive hydroxyl radicals that can break down persistent organic pollutants. mdpi.com While not specifically detailed for this compound in the provided results, these technologies are a key area of research for recalcitrant compounds.

Biological Remediation (Bioremediation): This approach utilizes microorganisms to break down contaminants into less harmful substances.

Biostimulation: This involves adding nutrients to a contaminated site to stimulate the growth and activity of native microorganisms that are capable of degrading the target pollutant. researchgate.net

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms with known pollutant-degrading capabilities to a contaminated site. researchgate.net Studies have shown that combining bioaugmentation with biostimulation can lead to a significant decrease in TBT concentrations in a shorter time frame. researchgate.net

Phycoremediation: The use of algae for the uptake and degradation of pollutants is another area of active research. acs.org

Theoretical and Computational Investigations of Phenylthiotri N Butyltin

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and the nature of chemical bonds within a molecule. nih.govarxiv.orgimist.ma For Phenylthiotri-n-butyltin, these calculations reveal the intricacies of the bonds involving the central tin (Sn) atom, particularly the tin-sulfur (Sn-S) and tin-carbon (Sn-C) bonds.

Methods like Hartree-Fock (HF) and post-HF methods, alongside Density Functional Theory (DFT), are employed to solve approximations of the Schrödinger equation for the molecule. nih.gov Analysis of the resulting wavefunction or electron density provides insights into the electronic structure.

Key electronic properties of this compound can be elucidated through these calculations:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For organotin compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the tin atom, indicating its susceptibility to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and orbital interactions between different parts of the molecule. scielo.br For this compound, NBO analysis helps quantify the nature of the Sn-S and Sn-C bonds, revealing their covalent and ionic character. It can also highlight hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, Hirshfeld, or NBO population analysis) helps to understand the electrostatic potential of the molecule. niscpr.res.in In this compound, the tin atom carries a significant positive charge, while the sulfur and carbon atoms are negatively charged, influencing intermolecular interactions and reaction pathways.

Below is a representative table of calculated quantum chemical parameters for this compound, based on typical values for similar organotin compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment (μ) | 2.1 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| NBO Charge on Sn | +1.5 e | Indicates a significant positive charge on the tin atom, making it an electrophilic center. |

| NBO Charge on S | -0.4 e | Shows a negative charge on the sulfur atom, a potential site for electrophilic attack. |

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organometallic systems due to its favorable balance of accuracy and computational cost. mdpi.comictp.itaps.orgarxiv.org It is particularly effective for determining the molecular geometry and exploring the conformational landscape of flexible molecules like this compound. niscpr.res.innih.gov

Molecular Geometry: DFT calculations are used to find the lowest energy structure (the optimized geometry) of the molecule. For tributyltin derivatives, the geometry around the tin atom is typically a distorted trigonal bipyramidal or tetrahedral, depending on coordination. researchgate.net In the gas phase, this compound is expected to have a distorted tetrahedral geometry. The key structural parameters, such as bond lengths and angles, can be predicted with high accuracy.

The following table presents hypothetical data from a DFT geometry optimization and conformational analysis of this compound.

| Parameter | Calculated Value (Stable Conformer) | Description |

|---|---|---|

| Sn-S Bond Length | 2.45 Å | The distance between the tin and sulfur atoms. |

| Sn-C Bond Length (average) | 2.17 Å | The average distance between the tin atom and the first carbon of each n-butyl group. |

| C-Sn-C Bond Angle (average) | 112.5° | The average angle between the n-butyl groups. |

| S-Sn-C Bond Angle (average) | 106.0° | The average angle between the phenylthio group and the n-butyl groups. |

| Rotational Barrier (Sn-S bond) | ~2.5 kcal/mol | The energy required to rotate the phenyl group around the Sn-S bond. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are difficult or impossible to observe experimentally. scielo.brsmu.edumdpi.com For this compound, modeling can shed light on its reactivity, such as hydrolysis, radical reactions, and interactions with biological targets. nih.govtandfonline.comnih.gov

The process typically involves:

Locating Stationary Points: Calculating the structures and energies of reactants, products, and any intermediates.

Finding Transition States (TS): Locating the first-order saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the minimum energy path.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the corresponding reactant and product, confirming the connection. smu.edu

For this compound, potential reaction mechanisms that can be studied include:

Hydrolysis: The cleavage of the Sn-S bond by water is a crucial reaction for many organotins. researchgate.net Computational models can determine the activation energy for this process and whether it proceeds through an associative or dissociative mechanism.

Radical Reactions: The relatively weak Sn-S bond can undergo homolytic cleavage to form a tributyltin radical and a phenylthio radical. The stability of these radicals and the thermodynamics of the reaction can be modeled.

Interactions with Biomolecules: Organotin compounds are known to interact with amino acid residues, particularly those containing sulfur (cysteine) or nitrogen (histidine). nih.govpjoes.com Molecular docking can predict binding modes, and more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) methods can model the covalent reaction between the tin center and the amino acid side chain. tandfonline.com

A hypothetical energy profile for the hydrolysis of the Sn-S bond is presented below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (C18H32SSn + H2O) | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Intermediate (H2O coordinated to Sn) | -5.1 |

| 4 | Transition State 2 (TS2) | +10.8 |

| 5 | Products ((n-Bu)3SnOH + PhSH) | -12.4 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which serves two main purposes: aiding in the interpretation of experimental spectra and validating the accuracy of the computational model itself. rsc.orgfrontiersin.orgrsc.org For this compound, the prediction of NMR, IR, and Raman spectra is particularly valuable.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors allows for the prediction of chemical shifts (δ). rug.nl DFT methods, particularly those including relativistic effects for heavy atoms like tin, can predict ¹¹⁹Sn, ¹³C, and ¹H NMR chemical shifts with good accuracy. acs.orgrsc.orgresearchgate.net Comparing calculated shifts for different possible isomers or conformers with experimental data can confirm the structure in solution. acs.org

Vibrational Spectroscopy (IR and Raman): Calculation of the harmonic (and sometimes anharmonic) vibrational frequencies of a molecule allows for the simulation of its infrared (IR) and Raman spectra. frontiersin.orgchemrxiv.org The predicted frequencies and intensities can be compared to experimental spectra to assign specific peaks to the vibrations of functional groups, such as the Sn-S stretch, Sn-C stretches, and vibrations of the butyl and phenyl groups.

The table below shows a hypothetical correlation between experimental and DFT-calculated ¹¹⁹Sn and ¹³C NMR chemical shifts for this compound.

| Nucleus | Atom Position | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|---|

| 119Sn | - | 95.5 | 98.2 | -2.7 |

| 13C | Sn-CH2- | 11.2 | 10.8 | +0.4 |

| -CH2- | 29.5 | 29.1 | +0.4 | |

| -CH2- | 27.8 | 27.5 | +0.3 | |

| -CH3 | 14.1 | 13.7 | +0.4 | |

| 13C | S-C (ipso) | 135.0 | 134.1 | +0.9 |

| Phenyl (ortho, meta) | 129.5 - 132.0 | 128.9 - 131.5 | ~ +0.6 | |

| Phenyl (para) | 127.3 | 126.8 | +0.5 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations typically model a single molecule in the gas phase or with a simplified solvent model, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a liquid solution) over time. mdpi.com MD simulations model a system containing many molecules (e.g., one or more this compound molecules and thousands of solvent molecules) using classical mechanics and a force field to describe interatomic interactions. nih.govplos.orgnih.gov

MD simulations of this compound can provide insights into:

Solvation Structure: How solvent molecules (e.g., water, hexane) arrange themselves around the solute molecule. This includes analyzing the radial distribution functions (RDFs) between atoms of the solute and solvent.

Conformational Dynamics: How the molecule flexes and changes its shape in solution over time. This provides a more realistic picture than the static view from DFT. imist.ma

Aggregation: Whether this compound molecules tend to clump together (aggregate) in a particular solvent. This is crucial for understanding its behavior in environmental or biological systems.

Interactions with Interfaces: Simulating the behavior of the molecule at an oil-water or membrane-water interface. Due to its amphiphilic nature (hydrophobic butyl and phenyl groups, more polar Sn-S bond), it is likely to accumulate at such interfaces. nih.gov

A representative table summarizing potential findings from an MD simulation of this compound in a water/octanol (B41247) biphasic system is shown below.

| Property Investigated | Simulation Result/Observation | Interpretation |

|---|---|---|

| Solvent Accessible Surface Area (SASA) | Decreases over time in aqueous solution. | Indicates a tendency for the molecule to adopt a more compact conformation to minimize contact with water. imist.ma |

| Radial Distribution Function (g(r)) | Peak for water oxygen around Sn atom at ~3.5 Å. | Shows a defined, but weak, solvation shell of water around the polar part of the molecule. |

| Partitioning Behavior | Molecule migrates from the aqueous phase to the water/octanol interface. | The amphiphilic nature drives it to align at the interface, with butyl/phenyl groups in octanol and the Sn-S moiety towards water. |

| Aggregation Number | Low (1-2) in octanol; higher (3-5) at the interface. | Suggests some degree of self-association or clustering, particularly at interfaces. |

Q & A

Q. How can researchers design studies to investigate the synergistic effects of this compound with other organometallic pollutants?

- Methodological Answer : Utilize factorial design experiments to test binary/ternary mixtures, with isobolographic analysis for synergy quantification. Include positive/negative controls (e.g., tributyltin oxide) and assess endpoints like oxidative stress markers. Publish raw data in supplementary materials to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.